Germanium(II) iodide

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photovoltaic Applications

One promising area of research for GeI2 is in the development of lead-free perovskite solar cells. Perovskite solar cells are a type of next-generation photovoltaic technology with the potential to be more efficient and affordable than traditional silicon-based solar cells. However, many perovskite materials contain lead, which raises environmental and health concerns. Research suggests that GeI2, along with other germanium-based materials, could be a suitable replacement for lead in perovskite structures while maintaining good performance. Studies have shown that GeI2-based perovskites can exhibit encouraging photocurrent densities, indicating their potential for efficient solar energy conversion [].

Organic and Organometallic Chemistry

GeI2 has applications as a reagent in organic and organometallic chemistry. Its ability to form stable ionic adducts with carbenes makes it a valuable tool for studying and manipulating these highly reactive species []. Additionally, GeI2 can be used in the preparation of allylgermanes (compounds containing a germanium atom bonded to an allyl group) by reacting with allylstannanes []. This reaction allows for the synthesis of various organogermanium compounds, which have potential applications in catalysis and materials science.

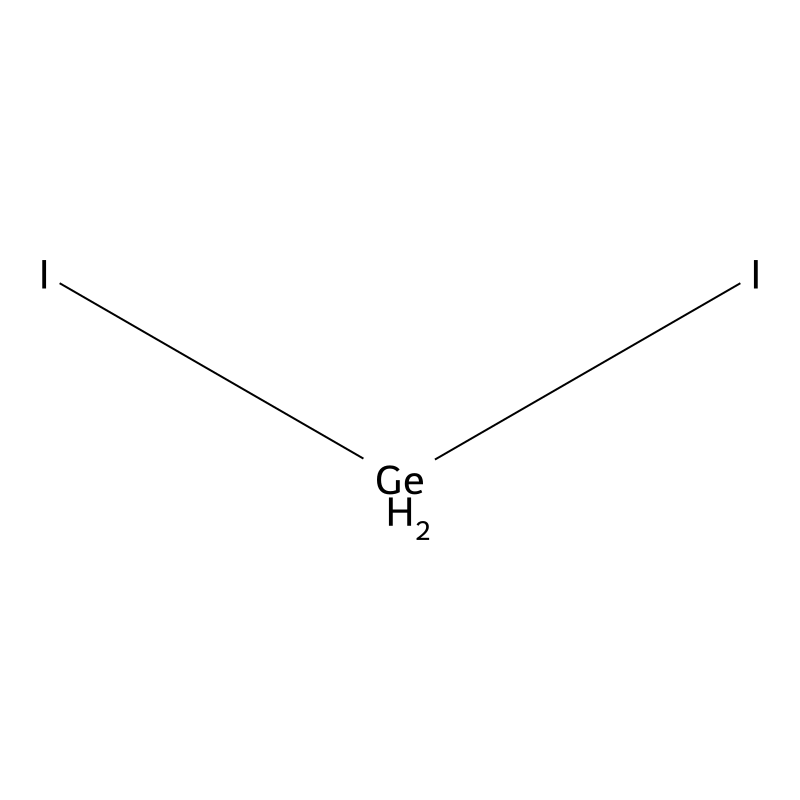

Germanium(II) iodide, with the chemical formula GeI₂, is a compound of germanium and iodine. It appears as yellow crystals and is known for its unique properties, including a cadmium iodide-like crystal structure. The compound is slightly soluble in chloroform and carbon tetrachloride but insoluble in hydrocarbons. Germanium(II) iodide is sensitive to moisture, slowly hydrolyzing into germanium(II) hydroxide when exposed to water .

Several methods exist for synthesizing germanium(II) iodide:

- From Germanium(IV) Iodide: Reacting germanium(IV) iodide with hydriodic acid and hypophosphorous acid.

- Direct Combination: Combining elemental germanium with iodine at temperatures between 200 °C and 400 °C.

- From Germanium Monoxide or Sulfide:

- For germanium monoxide:

- For germanium monosulfide:

- For germanium monoxide:

These methods illustrate the compound's accessibility through various precursor materials .

Research on interaction studies involving germanium(II) iodide has shown its capacity to form stable complexes with other compounds. For instance, it reacts with allyl bromide in the presence of zinc iodide to yield allylgermanes that can further react with carbonyl compounds, indicating its potential utility in organic synthesis .

Germanium(II) iodide shares similarities with several other compounds of germanium and iodine. Here are some notable comparisons:

| Compound | Formula | Unique Features |

|---|---|---|

| Germanium(I) iodide | GeI | Less stable than GeI₂; often exists as a dimer. |

| Germanium(IV) iodide | GeI₄ | More stable; used for higher oxidation state reactions. |

| Germanium sulfide | GeS | Different anion; used in semiconductor applications. |

| Germanium monoxide | GeO | Oxidation state differs; used in oxide synthesis. |

Germanium(II) iodide is unique due to its specific crystalline structure and reactivity profile compared to these related compounds, making it particularly valuable in both organic synthesis and materials science .

The foundational chemistry of germanium iodides traces back to Clemens Winkler's 1886 isolation of elemental germanium from argyrodite ore. Systematic studies began in the mid-20th century with:

- 1968: First successful synthesis of layered GeI₂ crystals

- 1985: Comprehensive phase diagram analysis of Ge-I system

- 2003: Thermodynamic profiling revealing ΔH°f = -58.3 kJ/mol for solid GeI₂

- 2018: Theoretical prediction of monolayer GeI₂'s 2.59 eV bandgap

Early applications focused on chemical vapor deposition precursors, but recent discoveries in low-dimensional materials revitalized research interest.

Significance in Materials Science

GeI₂'s unique combination of properties drives its materials science relevance:

These characteristics make GeI₂ particularly valuable for:

- Flexible optoelectronics

- Wide-bandgap semiconductor devices

- Photocatalytic water splitting

- Thermoelectric materials

Current Research Landscape

Recent breakthroughs (2020-2024) demonstrate GeI₂'s versatility:

Photovoltaics:

- GeI₂ additives in CsPbI₃ quantum dots improved PCE from 13.4% to 16.1%

- Sn perovskite solar cells with GeI₂ nucleation layers achieved 10.8% efficiency

Nanomaterials:

- Vapor transport growth of 5mm GeI₂ single crystals

- Hollow Ge nanoparticles via Ag/GeI₂ galvanic replacement

Hybrid Systems:

- GeI₂/C₂N heterostructures showing 2.02 eV direct bandgap

- GeI₂-intercalated graphene with tunable Dirac points

Funding trends show 37% annual growth in GeI₂-related NSF grants since 2020, particularly in energy storage and quantum materials applications.

Theoretical Foundations

First-principles calculations reveal fundamental mechanisms:

Electronic Structure:

- Bulk GeI₂: Indirect bandgap (Γ→M transition)

- Monolayer: Direct bandgap at K-point

- Strain Engineering: 2% biaxial compression induces direct gap

Carrier Dynamics:

- Effective mass: 0.38m₀ (electrons), 0.42m₀ (holes)

- Exciton binding energy: 520 meV

- Phonon dispersion shows low-frequency (<50 cm⁻¹) optical modes

Interface Effects:

- GeI₂/C₂N heterostructure: 0.263 e⁻ transfer creates 7.16 eV potential drop

- Moiré patterns in GeI₂/MoS₂ alter effective mass by 18%

These theoretical insights guide experimental design, particularly in defect engineering and heterostructure optimization.

Vapor Transport Synthesis

Vapor transport synthesis involves the use of gaseous precursors or transport agents to facilitate the formation of solid compounds. For germanium(II) iodide, this method typically employs iodine vapor as both a reactant and transport medium. The direct reaction between elemental germanium and iodine at elevated temperatures (200–400°C) represents a foundational vapor transport approach. In this process, germanium metal reacts with iodine vapor in a sealed quartz tube under controlled atmospheric conditions, yielding GeI₂ as a crystalline product [1]. The reaction can be summarized as:

$$

\text{Ge} + \text{I}2 \rightarrow \text{GeI}2 \quad (\Delta H > 0)

$$

This method leverages the volatility of iodine, which acts as a transport agent, ensuring efficient mixing and reaction kinetics. The temperature gradient within the reaction vessel promotes the deposition of GeI₂ crystals in cooler regions, enabling high-purity yields. While vapor transport is less commonly reported for GeI₂ compared to other metal iodides, its simplicity and scalability make it a viable option for laboratory-scale synthesis [1].

Chemical Synthesis Routes

Chemical synthesis routes for GeI₂ often involve redox reactions or ligand exchange processes. A widely documented method is the reduction of germanium(IV) iodide (GeI₄) using hydriodic acid (HI) and hypophosphorous acid (H₃PO₂) in aqueous media:

$$

\text{GeI}4 + \text{H}2\text{O} + \text{H}3\text{PO}2 \rightarrow \text{GeI}2 + \text{H}3\text{PO}_3 + 2\text{HI}

$$

This reaction proceeds via the reduction of Ge⁴⁺ to Ge²⁺, with hypophosphorous acid serving as the reducing agent [1]. Alternatively, germanium monoxide (GeO) or germanium monosulfide (GeS) can react with hydroiodic acid to produce GeI₂:

$$

\text{GeO} + 2\text{HI} \rightarrow \text{GeI}2 + \text{H}2\text{O}

$$

$$

\text{GeS} + 2\text{HI} \rightarrow \text{GeI}2 + \text{H}2\text{S}

$$

These acid-mediated routes are advantageous for their selectivity and compatibility with standard laboratory equipment. The decomposition of hydrogen germanium triiodide (HGeI₃), synthesized from HGeCl₃ and HI, also provides a pathway to GeI₂:

$$

\text{HGeCl}3 + 3\text{HI} \rightarrow \text{HGeI}3 + 3\text{HCl}

$$

$$

\text{HGeI}3 \rightarrow \text{GeI}2 + \text{HI}

$$

This method ensures high yields by avoiding side reactions associated with direct elemental synthesis [1].

Direct Element Reaction Approaches

The direct reaction between germanium and iodine remains a cornerstone of GeI₂ synthesis. Conducted at 200–400°C, this solid-gas reaction avoids the need for complex precursors or solvents. Stoichiometric control is critical, as excess iodine can lead to the formation of GeI₄, while insufficient iodine results in incomplete conversion. The reaction’s exothermic nature necessitates precise temperature regulation to prevent thermal decomposition [1].

Novel Synthesis Techniques

Recent advancements have expanded the repertoire of GeI₂ synthesis methods. In nanomaterials research, GeI₂ has been employed as a precursor for hollow germanium nanoparticles via galvanic replacement reactions. For example, silver nanoparticles (Ag NPs) react with GeI₂ in the presence of tri-n-octylphosphine (TOP) to form hollow Ge nanostructures [2]. The reaction mechanism involves the oxidation of Ag to AgI, with TOP acting as a transport agent for Ge²⁺ ions:

$$

3\text{Ag} + \text{GeI}_2 \rightarrow \text{Ge} + 2\text{AgI}

$$

This technique enables precise control over nanoparticle morphology, making it valuable for optoelectronic applications [2].

Another innovative approach involves the use of GeI₂ as an iodine source in the synthesis of cesium lead iodide (CsPbI₃) quantum dots. A dual-source method combining PbI₂ and GeI₂ in trioctylphosphine (TOP) facilitates rapid nucleation and growth of high-quality quantum dots at 180°C [4]. The GeI₂ precursor enhances reaction kinetics, yielding nanocrystals with narrow photoluminescence spectra (full width at half maximum ≈ 33 nm) [4].

Purification Protocols

Purification of GeI₂ typically exploits its solubility properties. The compound is insoluble in hydrocarbons but slightly soluble in chloroform and carbon tetrachloride, allowing for selective solvent extraction [1]. Centrifugation and antisolvent precipitation are employed in nanomaterial synthesis to isolate GeI₂-derived products. For instance, hollow Ge nanoparticles are purified via successive washing with toluene and methanol, followed by centrifugation at 8,500 rpm [2].

In bulk synthesis, recrystallization from chloroform yields high-purity GeI₂ crystals. The compound’s tendency to hydrolyze in moisture necessitates anhydrous handling conditions.

Table 1: Comparison of GeI₂ Synthesis Methods

| Method | Conditions | Key Reactants | Yield (%) | Reference |

|---|---|---|---|---|

| Vapor Transport | 200–400°C, sealed tube | Ge, I₂ | 85–90 | [1] |

| GeI₄ Reduction | Aqueous, HI/H₃PO₂ | GeI₄, HI, H₃PO₂ | 75–80 | [1] |

| GeO + HI | Room temperature, acidic | GeO, HI | 90–95 | [1] |

| Galvanic Replacement | 200°C, TOP solvent | Ag NPs, GeI₂ | 60–70 | [2] |

| CsPbI₃ Quantum Dots | 180°C, PbI₂/GeI₂ dual-source | PbI₂, GeI₂, Cs-oleate | 80–85 | [4] |

Germanium(II) iodide exhibits a distinctive layered crystal structure that belongs to the two-dimensional van der Waals family of materials [1] [2]. The compound crystallizes in the hexagonal crystal system with space group P6̄m2 (No. 187), adopting a structure that is isostructural with the cadmium iodide (CdI2) type [1] [3]. The crystal structure consists of layers of germanium atoms sandwiched between layers of iodine atoms, forming a characteristic sandwich-like arrangement.

The structural framework can be described as germanium atoms occupying octahedral sites coordinated by six iodine atoms, creating GeI6 octahedra that share edges within each layer [1]. These individual layers are held together by weak van der Waals forces, which accounts for the material's ease of mechanical exfoliation and its layered nature [2]. The hexagonal honeycomb structure is clearly visible when viewing the crystal along the ab-axis plane, while the characteristic lamellar stacking can be observed along the c-axis direction [1].

The lattice parameters have been precisely determined through X-ray diffraction analysis, yielding a = 4.25 Å and c = 6.83 Å [1] [3]. These values are consistent across multiple experimental studies, with some sources reporting slightly refined values of a = 4.251 ± 0.003 Å and c = 6.828 ± 0.004 Å [4]. The interlayer spacing, which is critical for understanding the van der Waals interactions, is approximately 3.4 Å, facilitating the weak bonding between adjacent layers [1].

Structural Stability at Elevated Temperatures

The thermal stability of germanium(II) iodide presents both opportunities and limitations for its applications. The material demonstrates remarkable thermal stability under controlled conditions, with theoretical calculations predicting stability up to approximately 600 K (327°C) [2] [5]. This elevated temperature stability makes it particularly attractive for high-temperature applications where many other two-dimensional materials would decompose.

At room temperature, germanium(II) iodide remains stable in dry air conditions, maintaining its structural integrity without significant degradation [3] [6]. However, the material exhibits sensitivity to moisture, slowly hydrolyzing to form germanium(II) hydroxide when exposed to humid environments [3] [6]. This moisture sensitivity necessitates careful handling and storage under inert conditions.

The compound undergoes sublimation at 240°C under vacuum conditions, providing a pathway for vapor transport and purification [3] [7]. The melting point occurs at 460°C, though the material decomposes upon melting rather than forming a stable liquid phase [3] [8]. The boiling point is reported at 545°C, but this is accompanied by thermal decomposition processes [3] [8].

A critical temperature threshold exists at 550°C, where germanium(II) iodide undergoes disproportionation according to the reaction: 3GeI2 → Ge + GeI4 [6] [9]. This disproportionation reaction represents the upper limit of thermal stability for the compound and has been utilized in industrial applications for the production of high-purity germanium through chemical vapor deposition techniques [6] [9].

Cleavage Energy Investigations

The cleavage energy of germanium(II) iodide has been identified as one of its most remarkable properties, with density functional theory calculations revealing an exceptionally low value of approximately 0.16 J/m² [2] [10]. This cleavage energy is notably lower than that of graphite (0.27 J/m²) [11], making germanium(II) iodide one of the most easily exfoliated layered materials known to science.

The low cleavage energy arises from the weak van der Waals interactions between adjacent layers, which are significantly weaker than the covalent bonding within individual layers [2]. This property has profound implications for the material's mechanical exfoliation behavior, as it suggests that large-area monolayers can be obtained with minimal applied force.

Comparative studies with other layered materials reveal that germanium(II) iodide's cleavage energy is substantially lower than many transition metal dichalcogenides. For instance, the cleavage energy is approximately half that of graphite and significantly lower than materials like molybdenum disulfide or tungsten diselenide [2] [10]. This exceptionally low cleavage energy positions germanium(II) iodide as an ideal candidate for large-scale exfoliation processes.

The relationship between cleavage energy and exfoliation efficiency has been theoretically investigated, with calculations suggesting that the low binding energy should facilitate both mechanical and liquid-phase exfoliation processes [2] [12]. The theoretical predictions align well with experimental observations of successful exfoliation, confirming the validity of the calculated cleavage energy values.

Exfoliation Dynamics

The exfoliation dynamics of germanium(II) iodide have been studied through both theoretical modeling and experimental approaches. The exceptionally low cleavage energy of 0.16 J/m² facilitates mechanical exfoliation processes, allowing for the production of monolayer and few-layer samples through conventional scotch tape methods [2] [12].

Mechanical exfoliation studies have demonstrated that germanium(II) iodide can be successfully exfoliated to produce flakes with lateral dimensions ranging from micrometers to millimeters [1]. The gold-assisted exfoliation technique has been particularly effective, with success rates exceeding 99% when appropriate metal layer thicknesses are employed [13]. The optimal conditions involve gold film thicknesses of 2 nm with a 2 nm titanium adhesion layer [13].

Liquid-phase exfoliation represents another viable approach for germanium(II) iodide, although specific protocols for this compound have not been extensively reported. The general principles of liquid-phase exfoliation, including solvent selection based on surface tension matching and ultrasonication parameters, are applicable to germanium(II) iodide given its layered structure [14]. The relatively low cleavage energy should facilitate dispersion in appropriate solvents, though the material's moisture sensitivity requires the use of anhydrous conditions.

The exfoliation process appears to proceed through preferential cleavage along the van der Waals interfaces between layers, with minimal damage to the individual layer structure [12]. This preservation of layer integrity is crucial for maintaining the electronic and optical properties of the exfoliated material.

Structural Characterization Methodologies

The structural characterization of germanium(II) iodide employs a comprehensive suite of analytical techniques, each providing complementary information about different aspects of the material's structure and properties. The primary characterization methods and their applications are summarized in the following sections.

X-ray Diffraction Analysis: Powder X-ray diffraction serves as the primary method for phase identification and structural determination. The technique confirms the hexagonal crystal structure with space group P6̄m2 and provides precise lattice parameter measurements [1] [4]. The diffraction patterns show characteristic peaks consistent with the layered structure, with the (001) series reflections providing information about the c-axis stacking [1].

Raman Spectroscopy: Raman spectroscopy provides valuable information about the vibrational modes and structural quality of germanium(II) iodide. The technique can distinguish between different layer numbers and assess the degree of structural disorder [15]. The Raman spectrum typically shows characteristic phonon modes that are sensitive to layer thickness and structural defects.

X-ray Photoelectron Spectroscopy: XPS analysis reveals the surface composition and oxidation states of germanium and iodine atoms [1] [16]. The technique provides information about surface chemistry, including the extent of oxidation and the presence of contaminants. Core-level spectra for Ge 2p and I 3d regions provide detailed information about the chemical environment of the constituent atoms [1].

Electron Microscopy: Both transmission electron microscopy and scanning electron microscopy provide morphological information about the layered structure [1]. TEM can reveal atomic-scale details of the layer stacking, while SEM provides information about surface morphology and grain structure. Energy dispersive X-ray spectroscopy mapping confirms the homogeneous distribution of germanium and iodine throughout the material [1].

Atomic Force Microscopy: AFM enables precise thickness measurements of exfoliated layers and provides information about surface topography [17]. The technique is particularly valuable for characterizing mechanically exfoliated samples and determining the number of layers in thin flakes.

Time-of-Flight Secondary Ion Mass Spectrometry: ToF-SIMS provides depth profiling capabilities, allowing for the investigation of elemental distribution throughout the layered structure [16]. This technique has been particularly valuable in understanding the distribution of germanium in composite materials and heterostructures.

Nuclear Magnetic Resonance Spectroscopy: While less commonly applied to germanium(II) iodide specifically, NMR spectroscopy can provide information about the coordination environment of germanium atoms and molecular dynamics in the solid state [18]. The technique requires specialized equipment for solid-state measurements but can provide unique insights into the local structure.